molecular formula C21H29N3O6S B611158 TAS-114

TAS-114

カタログ番号: B611158
分子量: 451.5 g/mol
InChIキー: AMCGLRWKUQPNKD-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: TAS-114の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む複数のステップが含まれます。 詳細な合成経路と反応条件は、所有権が所有されており、文献では公表されていません .

工業生産方法: this compoundの工業生産方法も所有権が所有されています。 この化合物は、高純度と効力を確保するために厳しい条件下で製造されていることが知られています .

生物活性

TAS-114 is a novel compound that functions primarily as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This dual inhibition mechanism enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, particularly 5-fluorouracil (5-FU) and its prodrugs, such as capecitabine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and clinical implications.

This compound targets two key enzymes involved in the metabolism of pyrimidine nucleotides:

  • dUTPase : This enzyme prevents the incorporation of uracil into DNA by hydrolyzing dUTP to dUMP. By inhibiting dUTPase, this compound increases the levels of dUTP, which can lead to enhanced cytotoxicity in cancer cells due to aberrant DNA incorporation.
  • Dihydropyrimidine Dehydrogenase (DPD) : DPD is responsible for the catabolism of 5-FU. Inhibition of DPD by this compound increases the systemic availability of 5-FU, allowing for improved therapeutic outcomes.

Pharmacokinetics

A study conducted on this compound involved a population pharmacokinetic (PPK) model that analyzed plasma concentrations from 185 subjects. The findings indicated that this compound exhibited autoinduction properties, affecting its pharmacokinetic profile over time. The maximum tolerated dose (MTD) was established at approximately 360 mg/m², corresponding to about 600 mg/body based on median body surface area calculations .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Maximum Tolerated Dose360 mg/m²
BioavailabilityIncreased with DPD inhibition
CYP3A4 InductionYes
Autoinduction ProfilePresent

Case Study: Combination Therapy with Capecitabine

In a phase I study, this compound was administered in combination with capecitabine to evaluate its safety and efficacy. The results demonstrated that this compound significantly improved the therapeutic efficacy of capecitabine by enhancing the bioavailability of 5-FU while reducing the required dose. This synergistic effect was attributed to dual enzyme inhibition .

Efficacy in Preclinical Models

Preclinical studies have shown that this compound enhances the cytotoxic effects of fluoropyrimidines in various cancer cell lines. The compound was found to increase intracellular concentrations of 5-FU, leading to higher rates of apoptosis in tumor cells compared to treatment with fluoropyrimidines alone .

Safety Profile

The safety profile of this compound has been assessed in several clinical trials. Common adverse effects included gastrointestinal disturbances and fatigue; however, these were generally manageable and did not lead to discontinuation in most cases. The combination therapy with capecitabine was well tolerated, with no significant increase in toxicity observed compared to capecitabine alone .

特性

IUPAC Name

N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCGLRWKUQPNKD-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAS-114
Reactant of Route 2
TAS-114
Reactant of Route 3
TAS-114
Reactant of Route 4
Reactant of Route 4
TAS-114
Reactant of Route 5
Reactant of Route 5
TAS-114
Reactant of Route 6
Reactant of Route 6
TAS-114

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。